molecular formula C20H27N3O2S B6027502 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-ol

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-ol

Cat. No.: B6027502
M. Wt: 373.5 g/mol
InChI Key: BYSMXSMFNZVUCY-RTBURBONSA-N
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Description

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-ol is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperidine ring substituted with a hydroxyl group and a thiazole ring, making it a candidate for various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. A common route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed using cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation reactions.

    Attachment of the Thiazole Ring: The thiazole ring is attached through a nucleophilic substitution reaction, often involving a thiazole precursor and a suitable leaving group on the piperidine ring.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalyst Optimization: Using catalysts to increase reaction efficiency.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques like crystallization, distillation, and chromatography for purification.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, leading to various reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Reduced piperidine or thiazole derivatives.

    Substitution Products: Various substituted phenyl or thiazole derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine:

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyl and thiazole groups play crucial roles in binding to these targets, influencing biochemical pathways. The exact mechanism may involve inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-ol
  • (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-one
  • (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-amine

Uniqueness:

  • Hydroxyl Group: The presence of the hydroxyl group distinguishes it from other similar compounds, influencing its reactivity and binding properties.
  • Thiazole Ring: The thiazole ring contributes to its unique electronic and steric properties, affecting its interactions with biological targets.

This compound’s unique structural features and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-16-6-10-23(11-7-16)18-8-9-22(12-19(18)25)13-20-21-17(14-26-20)15-4-2-1-3-5-15/h1-5,14,16,18-19,24-25H,6-13H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSMXSMFNZVUCY-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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